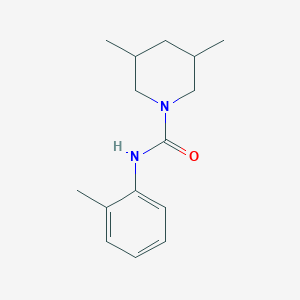
N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)alaninamide, commonly known as CCMA, is a chemical compound that has been widely used in scientific research. CCMA is an inhibitor of the cysteine protease cathepsin S, which plays a crucial role in the immune system.
Wirkmechanismus
CCMA inhibits cathepsin S by binding to its active site, preventing it from cleaving its substrates. Cathepsin S is involved in the processing of major histocompatibility complex class II molecules, which are essential for the presentation of antigens to T cells. By inhibiting cathepsin S, CCMA can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
CCMA has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also reduces the activation of T cells and B cells, leading to a decrease in the immune response. CCMA has been shown to have a protective effect on the cardiovascular system by reducing atherosclerosis and improving endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
CCMA is a potent and selective inhibitor of cathepsin S, making it an ideal tool for studying the role of cathepsin S in various disease models. However, CCMA has limited solubility in aqueous solutions, which can make it difficult to use in some experiments. CCMA also has a relatively short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on CCMA. One area of interest is the development of more potent and selective inhibitors of cathepsin S. Another area of research is the investigation of the role of cathepsin S in cancer progression and the potential use of CCMA in cancer therapy. Additionally, the development of new formulations of CCMA with improved solubility and longer half-life could enhance its therapeutic potential.
Synthesemethoden
CCMA can be synthesized by reacting N-cyclopropyl-N-methylsulfonylalaninamide with 3-chlorophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in a solvent such as tetrahydrofuran or dimethylformamide. The product is then purified by column chromatography to obtain pure CCMA.
Wissenschaftliche Forschungsanwendungen
CCMA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and immunomodulatory effects in various disease models, such as rheumatoid arthritis, atherosclerosis, and multiple sclerosis. CCMA has also been investigated for its potential use in cancer therapy, as cathepsin S is overexpressed in many types of cancer cells.
Eigenschaften
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-9(13(17)15-11-6-7-11)16(20(2,18)19)12-5-3-4-10(14)8-12/h3-5,8-9,11H,6-7H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDUMNGCSWQGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N(C2=CC(=CC=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

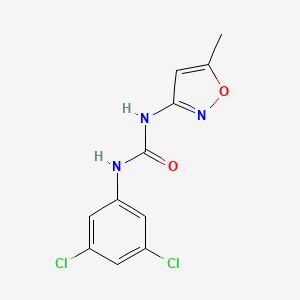
![2-{2-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B5381230.png)
![2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide](/img/structure/B5381241.png)
![7-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5381248.png)
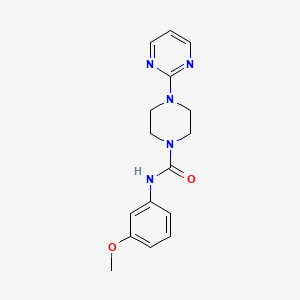
![3-chloro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5381256.png)
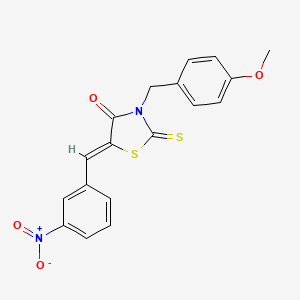
![N-(4-tert-butylphenyl)-N'-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5381274.png)
![N-benzyl-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B5381276.png)
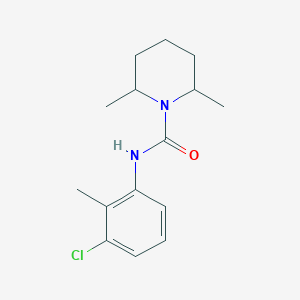
![2-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-benzimidazole](/img/structure/B5381289.png)
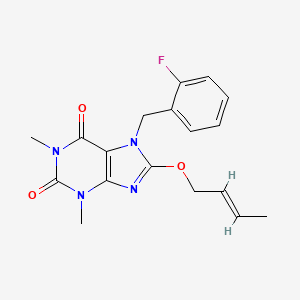
![N-ethyl-N-({3-[(4-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5381302.png)
